Methyl 6-quinolineacetate
Overview
Description
Methyl 6-quinolineacetate is an organic compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Biochemical Analysis
Biochemical Properties
Methyl 6-quinolineacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can influence cell growth and survival. Furthermore, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular signaling and gene expression. Additionally, this compound can bind to DNA, affecting transcriptional regulation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to form different metabolites, which may have distinct biological activities. The interaction of this compound with cofactors such as NADPH can influence its metabolic flux and the levels of metabolites produced. These metabolic pathways are crucial for understanding the overall impact of this compound on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation. The distribution of this compound can influence its activity and function, as it may concentrate in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects. For example, this compound has been found to localize in the mitochondria, where it can impact mitochondrial function and energy metabolism. The localization of this compound is essential for understanding its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-quinolineacetate can be synthesized through the esterification of quinolin-6-yl-acetic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at reflux temperature for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-quinolineacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-6-yl-acetic acid.
Reduction: Reduction reactions can convert it to quinoline derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-6-yl-acetic acid, while reduction can produce various quinoline derivatives .
Scientific Research Applications
Methyl 6-quinolineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-quinolineacetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the ester group.
Methyl 2-quinolin-6-ylacetate: A closely related compound with slight structural differences.
Quinolin-6-yl-acetic acid: The acid form of methyl 6-quinolineacetate
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-quinolin-6-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOFKCRVNHDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363806 | |
Record name | Methyl 6-quinolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-36-6 | |
Record name | Methyl 6-quinolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route used to prepare ethyl 6-quinolineacetate in this study?
A1: Ethyl 6-quinolineacetate is synthesized through the condensation of ethyl ethoxalylacetate with the ethyl ester of 4-aminophenylacetate, followed by ring-closure in boiling phenyl ether [].
Q2: Were the researchers successful in decarboxylating the synthesized 6-quinolineacetic acid derivatives?
A2: The attempts to decarboxylate the 6-quinolineacetic acid derivatives (III and IV in the paper) were unsuccessful. The researchers obtained high melting point substances that were difficult to purify and could not be clearly identified [].
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